molecular formula C16H20N2O2 B12877360 1,3-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12877360
M. Wt: 272.34 g/mol
InChI Key: NRUCRBOQWHXVNO-ZIAGYGMSSA-N
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Description

1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound featuring a benzene ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-ethyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazole derivatives under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it a useful ligand in catalysis. The benzene ring provides a stable framework that can participate in various chemical reactions .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(4R)-4-ethyl-2-[3-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

NRUCRBOQWHXVNO-ZIAGYGMSSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC

Canonical SMILES

CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC

Origin of Product

United States

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